molecular formula C4H7N3O2S B3018010 1-methanesulfonyl-1H-pyrazol-3-amine CAS No. 1308257-32-0

1-methanesulfonyl-1H-pyrazol-3-amine

Cat. No.: B3018010
CAS No.: 1308257-32-0
M. Wt: 161.18
InChI Key: GRWSEFABXWAPMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methanesulfonyl-1H-pyrazol-3-amine is a versatile small molecule scaffold used in various research applications. It is a pyrazole derivative with the chemical formula C₄H₇N₃O₂S and a molecular weight of 161.19 g/mol . This compound is primarily utilized in the field of pharmaceutical research and development due to its unique chemical properties.

Scientific Research Applications

1-Methanesulfonyl-1H-pyrazol-3-amine is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Safety and Hazards

The safety data sheet for 1-Methyl-1H-pyrazol-3-amine indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle this chemical with appropriate protective equipment and in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methanesulfonyl-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of hydrazine derivatives with sulfonyl chlorides under controlled conditions. For example, the reaction of 3-amino-1H-pyrazole with methanesulfonyl chloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of automated reactors to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

1-Methanesulfonyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce corresponding amines or alcohols.

Mechanism of Action

The mechanism of action of 1-methanesulfonyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through various pathways, including competitive, non-competitive, and allosteric inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Methanesulfonyl-1H-pyrazol-3-amine is unique due to its sulfonyl group, which imparts distinct chemical reactivity and biological activity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-methylsulfonylpyrazol-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-10(8,9)7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRWSEFABXWAPMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1C=CC(=N1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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